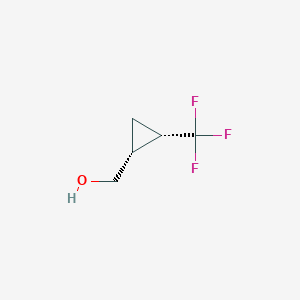

(+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol

描述

Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH3OH . It is a colorless liquid with a strong odor . Methanol is an important material in chemical synthesis. Its derivatives are used in great quantities for building up a vast number of compounds, among them many important synthetic dyestuffs, resins, pharmaceuticals, and perfumes .

Synthesis Analysis

Methanol was formerly produced by the destructive distillation of wood . The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . Increasingly, syngas, a mixture of hydrogen and carbon monoxide derived from biomass, is used for methanol production .Molecular Structure Analysis

Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH) . It is not a hydrocarbon since the hydroxyl group is chemically bonded to the carbon atom .Chemical Reactions Analysis

Methanol is used in great quantities for building up a vast number of compounds, among them many important synthetic dyestuffs, resins, pharmaceuticals, and perfumes . Large quantities are converted to dimethylaniline for dyestuffs and to formaldehyde for synthetic resins .Physical And Chemical Properties Analysis

Methanol is a colorless liquid that boils at 64.7 °C and solidifies at -97.6 °C . It forms explosive mixtures with air and burns with a nonluminous flame. It is completely miscible in water .作用机制

The mechanism of action of (+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol is not well understood. However, it is believed that the trifluoromethyl group plays a crucial role in its reactivity and potential applications. The trifluoromethyl group is highly electron-withdrawing, which makes the compound more acidic and reactive towards various nucleophiles.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it has low toxicity and is generally considered safe for use in laboratory experiments.

实验室实验的优点和局限性

One of the main advantages of (+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol is its high reactivity, which makes it useful in various chemical reactions. It is also relatively easy to synthesize and has low toxicity, making it safe for use in laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

未来方向

There are several future directions for research on (+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol. One area of interest is its potential use as a drug delivery system. Researchers are exploring ways to modify the compound to improve its drug-loading capacity and stability. Another area of interest is the development of new synthetic methods for this compound, which could lead to the discovery of new and useful compounds. Finally, researchers are also studying the mechanism of action of this compound to gain a better understanding of its reactivity and potential applications.

合成方法

The synthesis of (+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol can be achieved through several methods. One of the most common methods is the reaction of cyclopropane with trifluoromethyl iodide in the presence of a strong base such as potassium tert-butoxide. Another method involves the reaction of cyclopropyl ketone with trifluoromethyl magnesium bromide. The resulting product is then reduced with lithium aluminum hydride to obtain this compound.

科学研究应用

(+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol has a wide range of scientific research applications. It is commonly used in organic synthesis as a reagent for the preparation of various compounds such as aldehydes, ketones, and esters. It is also used as a chiral building block for the synthesis of biologically active compounds. In addition, this compound has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.

安全和危害

Methanol is a poisonous substance that can be absorbed through the eyes, skin, lungs, and digestive system . Direct ingestion of more than 10mL can cause permanent blindness by destruction of the optic nerve, poisoning of the central nervous system, coma and possibly death . These hazards are also true if methanol vapors are inhaled .

属性

IUPAC Name |

[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c6-5(7,8)4-1-3(4)2-9/h3-4,9H,1-2H2/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAYHNYHJCPNAR-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1416432-55-7 | |

| Record name | rac-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(ethylcarbamoyl)-2-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2903261.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2903266.png)

![N-(4-chlorophenethyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2903268.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid](/img/structure/B2903273.png)

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2903280.png)